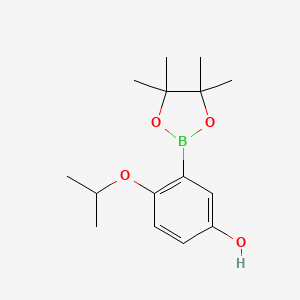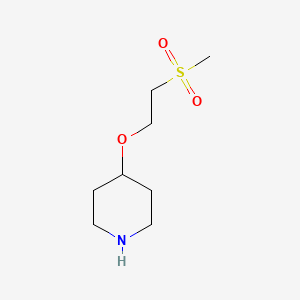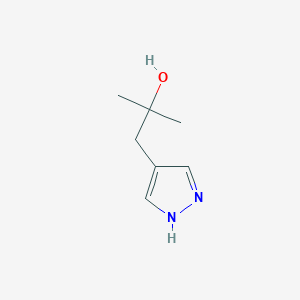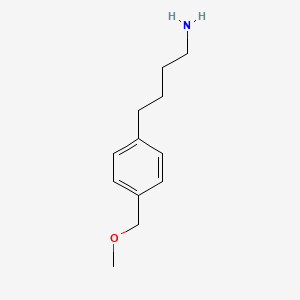
4-(4-(Methoxymethyl)phenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Methoxymethyl)phenyl)butan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenylbutanamine, featuring a methoxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(Methoxymethyl)benzaldehyde and butan-1-amine.
Reductive Amination: The primary method for synthesizing this compound is reductive amination.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Methoxymethyl)phenyl)butan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target proteins and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxyphenyl)butan-1-amine
- 4-(Chlorophenyl)butan-1-amine
- 4-(Hydroxymethyl)phenyl)butan-1-amine
Uniqueness
4-(4-(Methoxymethyl)phenyl)butan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[4-(methoxymethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-10-12-7-5-11(6-8-12)4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |
InChI Key |
KEEKCLDUSNHWNA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
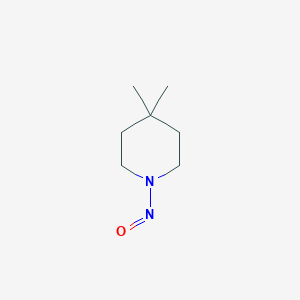
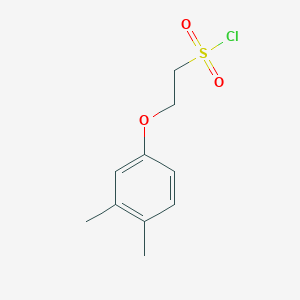
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)


